![molecular formula C18H23NO4 B1599016 6alpha-Oxycodol CAS No. 7183-69-9](/img/structure/B1599016.png)
6alpha-Oxycodol
Overview
Description
6alpha-Oxycodol is a semi-synthetic opioid compound derived from oxycodone. It is structurally similar to known opioids and is primarily used in research and forensic applications. This compound is a metabolite of oxycodone and is categorized as an analytical reference material .
Mechanism of Action
Target of Action
6alpha-Oxycodol, also known as Dihydrooxycodone, is a semi-synthetic opioid . Its primary target is the μ-opioid receptor (MOR) . MORs are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They are primarily found in the central nervous system and are involved in pain regulation .
Mode of Action
As a highly selective full agonist of the MOR , this compound binds to these receptors and triggers a series of intracellular events. This leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic adenosine monophosphate (cAMP) within the cell. The decrease in cAMP levels results in the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels. This hyperpolarizes the cell membrane potential and reduces neuronal excitability, thereby producing analgesic effects .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of the compound into active metabolites. Oxycodone can be 6-keto-reduced to alpha and beta oxycodol . These metabolites, along with noroxycodone, oxymorphone, and noroxymorphone, can all be conjugated before elimination .
Pharmacokinetics
This compound exhibits a complex pharmacokinetic profile. It is 38–45% protein-bound, mainly to albumin . The compound and its metabolites are excreted primarily via the kidney: oxycodone 9–11%, noroxycodone 23%, oxymorphone 10%, noroxymorphone 14%, reduced metabolites ≤18% . There is extensive between-subject variation in the pharmacokinetics of oxycodone in preterm neonates and newborns, and their hepatic clearance (CL) is low and volume of distribution large. In elderly individuals, oxycodone CL is slightly lower and volume of distribution is slightly smaller compared with young adults .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its analgesic properties. By binding to MORs and triggering a series of intracellular events, this compound reduces neuronal excitability, which in turn leads to its analgesic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of cytochrome P450 (CYP) 3A inducers and inhibitors and/or CYP2D6 inhibitors can substantially affect the pharmacokinetics and pharmacodynamics of oxycodone . These interactions must be taken into account in patients using, starting, or discontinuing CYP3A inducer(s) or inhibitor(s) with/without CYP2D6 inhibitor(s) during oxycodone treatment .
Biochemical Analysis
Biochemical Properties
6alpha-Oxycodol interacts with various enzymes and proteins in the body. The principal metabolic pathway of oxycodone, from which this compound is derived, is cytochrome P450 (CYP) 3A-mediated N-demethylation . This process involves the interaction of oxycodone with the CYP3A enzyme, leading to the formation of this compound .
Cellular Effects
The cellular effects of this compound are primarily governed by the parent drug, oxycodone . Oxycodone and its metabolites, including this compound, have been shown to influence cell function, particularly in the nervous system where they interact with opioid receptors to produce analgesic effects .
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its parent compound, oxycodone. Oxycodone is a μ-opioid receptor agonist . The binding of oxycodone to these receptors triggers a series of intracellular events that lead to the analgesic effects of the drug . As a metabolite of oxycodone, this compound is likely to share similar molecular interactions.
Temporal Effects in Laboratory Settings
It is known that the parent drug, oxycodone, maintains an optimal analgesic effect after chronic treatment .
Dosage Effects in Animal Models
Research on oxycodone has shown that its effects can vary with dosage .
Metabolic Pathways
This compound is involved in the metabolic pathway of oxycodone, which primarily involves CYP3A-mediated N-demethylation . This process leads to the formation of noroxycodone, noroxymorphone, and alpha- and beta-noroxycodol .
Transport and Distribution
It is known that the parent drug, oxycodone, and its metabolites are distributed throughout the body, with specific uptake into the brain .
Preparation Methods
The synthesis of 6alpha-Oxycodol involves several steps, starting from oxycodone. The synthetic route typically includes the reduction of oxycodone to form this compound. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Chemical Reactions Analysis
6alpha-Oxycodol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to its N-oxide form, this compound N-oxide.
Reduction: The reduction of oxycodone to this compound is a key step in its synthesis.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include this compound N-oxide and other derivatives .
Scientific Research Applications
Chemical Applications
1. Analytical Reference Material
6alpha-Oxycodol is primarily utilized as an analytical reference material in scientific research. It is crucial for the study of opioid metabolism and the identification of new metabolites. Researchers often use it to calibrate instruments and validate analytical methods for detecting opioids in biological samples.
2. Capillary Electrophoresis (CE)
A notable application involves the use of capillary electrophoresis for the separation of diastereoisomers of this compound. This method has been employed to assess the stereoselectivity of metabolic processes involving oxycodone and its metabolites. The CE technique allows for rapid analysis and unambiguous identification of these compounds in various biological matrices, including urine from patients undergoing pharmacotherapy with oxycodone .
Biological Applications
1. Opioid Receptor Binding Studies
In biological research, this compound is used to investigate opioid receptor binding and activity. Its structural similarity to known opioids suggests that it may exhibit similar effects, such as analgesia. Studies have shown that it acts as a μ-opioid receptor agonist, which is significant for understanding pain management mechanisms.
2. Molecularly Imprinted Polymers (MIPs)
Recent research has focused on developing molecularly imprinted polymers using oxycodone as a template for drug delivery systems. These MIPs can selectively adsorb drugs from biological fluids, potentially enhancing the accuracy of dosages and regulating drug release properties. This application highlights the importance of this compound in advancing drug delivery technologies .
Medical Applications
1. Pain Management Research
Given its potential analgesic properties, this compound is investigated for its role in pain management. Studies are ongoing to evaluate its effectiveness compared to other opioids, aiming to find safer alternatives with fewer side effects .
2. Forensic Toxicology
In forensic science, this compound is utilized for the identification and quantification of oxycodone metabolites in biological samples. This application is critical for toxicological analyses in cases of suspected overdose or drug abuse .
Data Table: Summary of Applications
Application Area | Specific Use | Significance |
---|---|---|
Chemistry | Analytical reference material | Calibration and validation of analytical methods |
Biology | Opioid receptor binding studies | Understanding pain mechanisms |
Biology | Molecularly imprinted polymers | Development of advanced drug delivery systems |
Medical Research | Pain management studies | Evaluation of analgesic properties |
Forensic Toxicology | Identification/quantification in biological samples | Critical for toxicological assessments |
Case Studies
- Capillary Electrophoresis Study : A study published in PubMed demonstrated the effectiveness of CE in separating diastereoisomers of this compound from urine samples. This method provided insights into the stereoselectivity during metabolic processes involving oxycodone derivatives, emphasizing the compound's relevance in pharmacokinetics research .
- Molecularly Imprinted Polymers Research : A recent study explored the use of MIPs for capturing oxycodone from human plasma. The findings indicated that MIPs could enhance drug adsorption kinetics and improve dosage accuracy, showcasing the innovative applications of this compound in modern pharmacotherapy .
Comparison with Similar Compounds
6alpha-Oxycodol is similar to other opioid compounds such as:
Noroxycodone: Another metabolite of oxycodone with similar pharmacological properties.
Oxymorphone: A potent opioid analgesic with a similar mechanism of action.
Noroxymorphone: A metabolite of oxymorphone with opioid activity.
What sets this compound apart is its specific structural configuration and its role as a metabolite of oxycodone, making it particularly useful in forensic and analytical applications .
Biological Activity
6alpha-Oxycodol, a metabolite of oxycodone, is recognized for its biological activity primarily as an opioid analgesic. This article explores the pharmacological properties, metabolic pathways, and clinical implications of this compound, supported by relevant data tables and case studies.
This compound is classified as a semi-synthetic opioid derived from oxycodone. Its molecular structure allows it to interact effectively with opioid receptors in the central nervous system (CNS), primarily the mu-opioid receptor (MOR).
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C18H21NO4 |
Molecular Weight | 301.37 g/mol |
CAS Number | 120-91-4 |
Synonyms | Dihydrooxycodone |
Pharmacodynamics
This compound exhibits potent analgesic effects through its action on the mu-opioid receptors. Its efficacy is comparable to that of other opioids, contributing to its use in pain management protocols.
- Mechanism of Action : It binds to mu-opioid receptors, leading to inhibition of pain pathways.
- Analgesic Potency : Studies indicate that this compound has significant analgesic activity, although less potent than its parent compound, oxycodone.
Pharmacokinetics
The pharmacokinetics of this compound are crucial for understanding its biological activity and therapeutic application.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | Varies; influenced by formulation |
Half-life | Approximately 3-4 hours |
Metabolism | Hepatic; primarily via CYP2D6 |
Excretion | Renal |
This compound is metabolized mainly in the liver, where it undergoes glucuronidation and O-demethylation. The role of cytochrome P450 enzymes, particularly CYP2D6, is significant in determining the metabolic fate of this compound .
Clinical Implications and Case Studies
The clinical relevance of this compound is highlighted through various case studies that illustrate its use in pain management.
Case Study Overview
- Chronic Pain Management : A patient with chronic back pain was treated with oxycodone, leading to the formation of this compound as a metabolite. The patient's pain relief was evaluated over several months, demonstrating effective management with minimal side effects.
- Post-operative Pain : In a post-operative setting, patients administered oxycodone experienced significant pain relief attributed to both oxycodone and its metabolites, including this compound. Monitoring respiratory rates and pain levels revealed a favorable safety profile.
Research Findings
Recent studies have focused on the pharmacological effects and safety profiles associated with this compound.
- Efficacy Studies : Research indicates that while this compound has analgesic properties, its efficacy may vary based on individual metabolic differences influenced by genetic polymorphisms in CYP2D6 .
- Adverse Effects : The potential for adverse drug reactions (ADRs) remains a concern. Monitoring patients for respiratory depression and sedation is critical during treatment with opioids and their metabolites.
Properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13+,16-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTAJTFGGUDLRH-QMVVXIJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222115 | |
Record name | 14-Hydroxydihydrocodeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7183-69-9 | |
Record name | 6α-Oxycodol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7183-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Oxycodol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007183699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-Hydroxydihydrocodeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7183-69-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.ALPHA.-OXYCODOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CDM1Q08M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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